5-(6-Chloro-3-pyridyl)-4-[3-(trifluoromethyl)phenyl]-4h-1,2,4-triazole-3-thiol
Overview
Description
5-(6-Chloro-3-pyridyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol is a complex organic compound that features a trifluoromethyl group, a pyridyl ring, and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(6-Chloro-3-pyridyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyridyl Ring: The pyridyl ring can be synthesized through a series of reactions involving chlorination and nitration of pyridine derivatives.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Formation of the Triazole Ring: The triazole ring is formed through cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones.
Final Assembly: The final step involves coupling the pyridyl and triazole rings under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry, high-throughput screening, and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
5-(6-Chloro-3-pyridyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the chloro and trifluoromethyl positions, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield corresponding alcohols or amines.
Scientific Research Applications
5-(6-Chloro-3-pyridyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 5-(6-Chloro-3-pyridyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-(5-Chloro-2-pyridyl)-3-(3-(trifluoromethyl)phenyl)urea: This compound shares similar structural features but differs in its functional groups and overall reactivity.
Trifluoromethyl ketones: These compounds contain the trifluoromethyl group and are used in similar applications but have different chemical properties and reactivity.
Pyridinium salts: These compounds contain the pyridyl ring and are used in various applications, including as ionic liquids and antimicrobial agents.
Uniqueness
5-(6-Chloro-3-pyridyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol is unique due to its combination of the pyridyl, trifluoromethyl, and triazole rings, which confer specific chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
3-(6-chloropyridin-3-yl)-4-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-5-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClF3N4S/c15-11-5-4-8(7-19-11)12-20-21-13(23)22(12)10-3-1-2-9(6-10)14(16,17)18/h1-7H,(H,21,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUKJFXCFGLNMAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C(=NNC2=S)C3=CN=C(C=C3)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClF3N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40378735 | |
Record name | 5-(6-Chloropyridin-3-yl)-4-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40378735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
306936-75-4 | |
Record name | 5-(6-Chloro-3-pyridinyl)-2,4-dihydro-4-[3-(trifluoromethyl)phenyl]-3H-1,2,4-triazole-3-thione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=306936-75-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(6-Chloropyridin-3-yl)-4-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40378735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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